molecular formula C11H14BrFO2 B8173245 1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene

1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene

Cat. No.: B8173245
M. Wt: 277.13 g/mol
InChI Key: GJFDEHJNNXEGCV-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene is an organic compound characterized by a benzene ring substituted with bromine, fluorine, isobutoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This involves the substitution of hydrogen atoms on the benzene ring with bromine and fluorine using bromine (Br2) and fluorine (F2) in the presence of a catalyst.

  • Nucleophilic Substitution: The isobutoxy and methoxy groups can be introduced through nucleophilic substitution reactions using isobutanol and methanol, respectively, in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The reactions are carried out under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen atoms.

  • Substitution: Substitution reactions can replace the bromine, fluorine, isobutoxy, or methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Hydrogenated derivatives.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene is unique due to its specific combination of substituents on the benzene ring. Similar compounds include:

  • 1-Bromo-2-fluoro-4-methoxybenzene: Lacks the isobutoxy group.

  • 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene: Similar structure but with an isopropyl group instead of isobutoxy.

Properties

IUPAC Name

1-bromo-2-fluoro-5-methoxy-4-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO2/c1-7(2)6-15-11-5-9(13)8(12)4-10(11)14-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFDEHJNNXEGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1OC)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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